methanol CAS No. 802559-25-7](/img/structure/B13810488.png)
[1-(Methylamino)cyclopentyl](2-methylphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methylamino)cyclopentylmethanol: is an organic compound that features a cyclopentyl ring substituted with a methylamino group and a methanol group attached to a 2-methylphenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylamino)cyclopentylmethanol typically involves the reaction of cyclopentanone with methylamine to form the intermediate [1-(Methylamino)cyclopentyl]methanol. This intermediate is then reacted with 2-methylbenzyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the methanol group to a methyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Halides, alkoxides, solvents like ethanol or methanol, basic conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Methyl-substituted derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 1-(Methylamino)cyclopentylmethanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound can be used as a probe to study the interactions of cyclopentyl and phenyl groups with biological macromolecules. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: In medicine, derivatives of this compound could be investigated for their potential therapeutic properties. The presence of the methylamino group suggests possible activity as a neurotransmitter analog or inhibitor.
Industry: In industrial applications, 1-(Methylamino)cyclopentylmethanol can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Methylamino)cyclopentylmethanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can either activate or inhibit the target’s function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
1-(Methylamino)cyclohexylmethanol: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
1-(Methylamino)cyclopentylmethanol: Similar structure but with a 2-chlorophenyl ring instead of a 2-methylphenyl ring.
1-(Methylamino)cyclopentylmethanol: Similar structure but with a 2-fluorophenyl ring instead of a 2-methylphenyl ring.
Uniqueness: The uniqueness of 1-(Methylamino)cyclopentylmethanol lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
802559-25-7 |
|---|---|
Molekularformel |
C14H21NO |
Molekulargewicht |
219.32 g/mol |
IUPAC-Name |
[1-(methylamino)cyclopentyl]-(2-methylphenyl)methanol |
InChI |
InChI=1S/C14H21NO/c1-11-7-3-4-8-12(11)13(16)14(15-2)9-5-6-10-14/h3-4,7-8,13,15-16H,5-6,9-10H2,1-2H3 |
InChI-Schlüssel |
JQEPDSPSYDSOHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(C2(CCCC2)NC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[2-(Methylcarbamoyl)pyridin-4-YL]oxy}benzoic acid](/img/structure/B13810415.png)



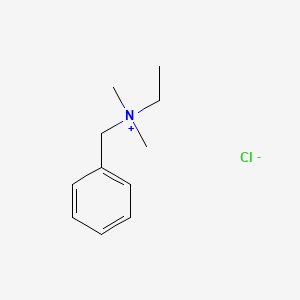
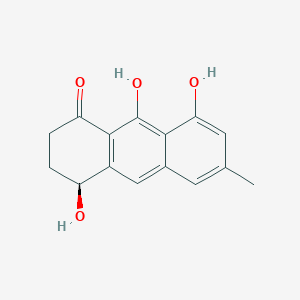
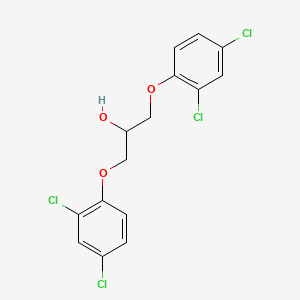
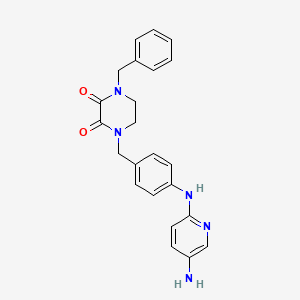
![2H-Azuleno[1,8-cd]isoxazole(9CI)](/img/structure/B13810461.png)
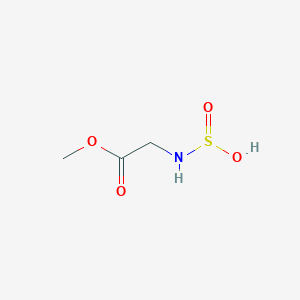
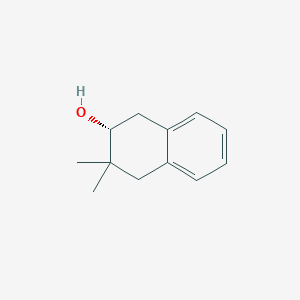
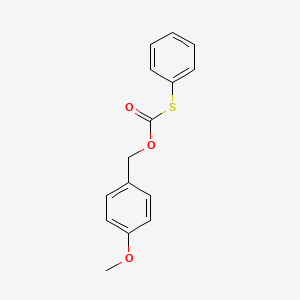
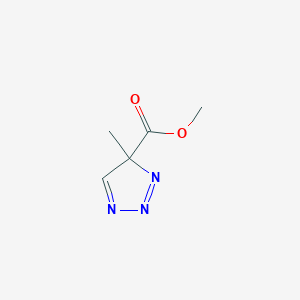
![Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monolithium salt](/img/structure/B13810504.png)
